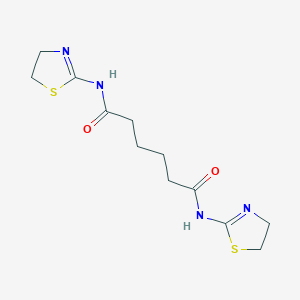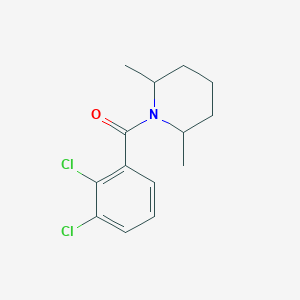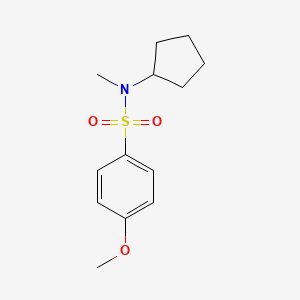
N-cyclohexyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Overview
Description
N-cyclohexyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a dimethoxyphenyl group, and a pyrrolidine ring
Preparation Methods
The synthesis of N-cyclohexyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the cyclohexyl and dimethoxyphenyl groups. Specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization reactions: Formation of the pyrrolidine ring through cyclization of appropriate precursors.
Substitution reactions: Introduction of the cyclohexyl and dimethoxyphenyl groups via substitution reactions.
Industrial production: Large-scale production may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments.
Chemical Reactions Analysis
N-cyclohexyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.
Common reagents and conditions: Typical reagents include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for controlling the outcome.
Major products: The products of these reactions depend on the specific reagents and conditions used, but can include various modified versions of the original compound.
Scientific Research Applications
N-cyclohexyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for potential therapeutic applications, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-cyclohexyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar compounds: Other pyrrolidine derivatives, compounds with cyclohexyl or dimethoxyphenyl groups.
Uniqueness: The specific combination of functional groups and the overall structure of this compound make it distinct from other compounds, potentially leading to unique properties and applications.
This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds. Further research and exploration are necessary to fully understand and utilize this compound in various scientific fields.
Properties
IUPAC Name |
N-cyclohexyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-24-15-8-9-16(17(11-15)25-2)21-12-13(10-18(21)22)19(23)20-14-6-4-3-5-7-14/h8-9,11,13-14H,3-7,10,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKYDXHNGBSYEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3CCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-oxo-3-[(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)amino]propanoate](/img/structure/B4753989.png)
![N-(2,3-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4754004.png)
![3-AMINO-7,7-DIMETHYL-N-(4-METHYLPHENYL)-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE](/img/structure/B4754009.png)

![1-[2-(3,4-Diethoxyphenyl)ethyl]-3-phenylthiourea](/img/structure/B4754031.png)
![6-(DIFLUOROMETHYL)-4-METHYL-2-{[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]SULFANYL}-3-PYRIDYL CYANIDE](/img/structure/B4754035.png)
![1-{[5-(2-methoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B4754037.png)

![2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4754043.png)
![(5E)-5-[(2-chlorophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B4754062.png)

![1-(2,4-dichlorobenzyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B4754080.png)

![(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-(2-hydroxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4754103.png)
